molecular formula C12H21NS B120035 1H-Pyrrole-1-ethanethiol, 2-(1-ethylpropyl)-5-methyl- CAS No. 153686-90-9

1H-Pyrrole-1-ethanethiol, 2-(1-ethylpropyl)-5-methyl-

Cat. No. B120035
M. Wt: 211.37 g/mol
InChI Key: HVOLYEHZDXTBJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrrole-1-ethanethiol, 2-(1-ethylpropyl)-5-methyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as 2-ET-5-Me-Pyr and is a derivative of pyrrole, which is a five-membered aromatic ring containing one nitrogen atom.

Mechanism Of Action

The mechanism of action of 2-ET-5-Me-Pyr is not fully understood, but it is believed to act as a modulator of the immune system by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.

Biochemical And Physiological Effects

Studies have shown that 2-ET-5-Me-Pyr has low toxicity and is well-tolerated in vivo. It has been shown to have anti-inflammatory and anti-cancer properties in animal models. In addition, it has been shown to improve cognitive function and memory in mice.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-ET-5-Me-Pyr in lab experiments is its low toxicity and high solubility in organic solvents. However, one of the limitations is its high cost and the difficulty in obtaining pure samples.

Future Directions

There are several future directions for research on 2-ET-5-Me-Pyr. One area of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the exploration of its potential as an anti-inflammatory and anti-cancer agent in humans. Furthermore, the potential of 2-ET-5-Me-Pyr as a modulator of the immune system and its effects on cognitive function and memory warrant further investigation.

Synthesis Methods

The synthesis of 2-ET-5-Me-Pyr involves the reaction of 2-bromoethyl ethyl sulfide with 5-methyl-1H-pyrrole in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified using column chromatography or recrystallization to obtain pure 2-ET-5-Me-Pyr.

Scientific Research Applications

2-ET-5-Me-Pyr has been extensively studied for its potential applications in various fields such as organic synthesis, material science, and medicinal chemistry. In organic synthesis, this compound is used as a building block for the synthesis of more complex molecules. In material science, it is used as a dopant for the fabrication of organic semiconductors. In medicinal chemistry, it has been studied for its potential as an anti-cancer agent and as a modulator of the immune system.

properties

CAS RN

153686-90-9

Product Name

1H-Pyrrole-1-ethanethiol, 2-(1-ethylpropyl)-5-methyl-

Molecular Formula

C12H21NS

Molecular Weight

211.37 g/mol

IUPAC Name

2-(2-methyl-5-pentan-3-ylpyrrol-1-yl)ethanethiol

InChI

InChI=1S/C12H21NS/c1-4-11(5-2)12-7-6-10(3)13(12)8-9-14/h6-7,11,14H,4-5,8-9H2,1-3H3

InChI Key

HVOLYEHZDXTBJH-UHFFFAOYSA-N

SMILES

CCC(CC)C1=CC=C(N1CCS)C

Canonical SMILES

CCC(CC)C1=CC=C(N1CCS)C

Other CAS RN

153686-90-9

synonyms

2-(2-methyl-5-pentan-3-yl-pyrrol-1-yl)ethanethiol

Origin of Product

United States

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